molecular formula C11H23N B8560218 N,N-Bis(2-methylpropyl)prop-1-en-1-amine CAS No. 100334-82-5

N,N-Bis(2-methylpropyl)prop-1-en-1-amine

Cat. No.: B8560218
CAS No.: 100334-82-5
M. Wt: 169.31 g/mol
InChI Key: MBCKVJRETSOENF-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylpropyl)prop-1-en-1-amine is a chemical compound with the molecular formula C11H23N and a molecular weight of 169.30 g/mol . It is also known by the synonym 1-Propen-1-amine, N,N-bis(2-methylpropyl)- . The compound features a prop-1-en-1-amine core structure substituted with two 2-methylpropyl (isobutyl) groups on the nitrogen atom . This structure is related to other amine compounds, such as Triisobutylamine (C12H27N), which share similar alkyl substituents . As a propenylamine derivative, this compound belongs to a class of molecules that can serve as intermediates in organic synthesis . The presence of both alkyl and alkenyl functional groups provides potential sites for further chemical modification, making it a candidate for research applications including the development of synthetic methodologies or the preparation of more complex molecules for material science or pharmaceutical research . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

100334-82-5

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-N-prop-1-enylpropan-1-amine

InChI

InChI=1S/C11H23N/c1-6-7-12(8-10(2)3)9-11(4)5/h6-7,10-11H,8-9H2,1-5H3

InChI Key

MBCKVJRETSOENF-UHFFFAOYSA-N

Canonical SMILES

CC=CN(CC(C)C)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

N,N-Diisobutylamine (1-Propanamine, 2-methyl-N-(2-methylpropyl)-)

  • Molecular Formula : C₈H₁₉N
  • Molecular Weight : 129.24 g/mol
  • Structure : Saturated tertiary amine with two isobutyl groups on nitrogen.
  • Key Properties :
    • Boiling Point: ~142–145°C
    • Vapor Pressure: 10 mmHg at 30°C
    • Solubility: Slightly soluble in water, miscible with organic solvents.
    • Reactivity: Less reactive than unsaturated analogs due to the absence of a double bond.
  • Applications : Widely used as a corrosion inhibitor and surfactant precursor.
  • Safety : Classified as flammable (Flash Point: 29°C) and moderately toxic via inhalation and dermal exposure .

Contrast with Target Compound :
The absence of the propene backbone in diisobutylamine results in higher thermal stability but lower reactivity in addition reactions. The target compound’s double bond likely reduces its boiling point and increases susceptibility to electrophilic attacks .

N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine

  • Molecular Formula : C₁₄H₁₉N
  • Molecular Weight : 201.31 g/mol
  • Structure : Allylamine derivative with a phenyl-substituted ethyl group and a propene backbone.
  • Key Properties :
    • Reactivity: The conjugated double bond system enhances participation in Diels-Alder and Michael addition reactions.
    • Toxicity: Classified under GHS Category 4 for acute toxicity via inhalation, oral, and dermal routes .
  • Applications : Primarily used in research settings for synthetic organic chemistry.

Contrast with Target Compound :
The phenyl group in this compound introduces steric hindrance and aromatic conjugation, which are absent in the target compound. This difference may lead to divergent reactivity patterns, such as preferential participation in aromatic electrophilic substitution versus allylic amination .

N,N-Bisisopropyl-3-phenyl-2-propenamine

  • CAS No.: 87462-12-2
  • Structure : Features a phenyl group at the C3 position of the propene chain and isopropyl substituents on nitrogen.
  • Key Properties :
    • The phenyl group increases molecular weight (C₁₃H₁₉N) and hydrophobicity.
    • Enhanced stability due to resonance stabilization of the double bond by the aromatic ring.
  • Applications: Potential use in polymer chemistry and catalysis .

Contrast with Target Compound :
The target compound lacks aromatic substituents, making it less stable but more reactive in free-radical or nucleophilic addition reactions.

General Trends in Allylamines

  • Physicochemical Properties :
    • Allylamines generally exhibit lower boiling points than their saturated counterparts due to reduced molecular packing efficiency.
    • Increased solubility in polar aprotic solvents (e.g., acetonitrile) compared to aliphatic amines.
  • Reactivity :
    • The double bond facilitates reactions such as hydroamination, polymerization, and cycloaddition.
    • Substituents on nitrogen (e.g., isobutyl vs. phenyl) modulate electronic and steric effects, altering reaction pathways .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reactivity Highlights
N,N-Bis(2-methylpropyl)prop-1-en-1-amine C₁₁H₂₁N 169.29 (calculated) ~180–190 (est.) High allylic reactivity
N,N-Diisobutylamine C₈H₁₉N 129.24 142–145 Low reactivity, thermal stability
N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine C₁₄H₁₉N 201.31 Not reported Aromatic conjugation effects

Preparation Methods

Transition-Metal Catalyzed Allylic Amination

Palladium- or rhodium-catalyzed methods enable regioselective allylic amination. This approach is advantageous for controlling double-bond geometry and avoiding harsh conditions.

Procedure :

  • Diisobutylamine (10 mmol) is reacted with allyl acetate (12 mmol) in tetrahydrofuran (THF).

  • A catalytic system of Pd(OAc)<sub>2</sub> (5 mol%) and BINAP (6 mol%) is added, along with Cs<sub>2</sub>CO<sub>3</sub> (15 mmol) as a base.

  • The reaction is stirred at 80°C for 12 hours.

  • The product is isolated via extraction and column chromatography.

Key Data :

ReactantsConditionsYieldReference
Diisobutylamine + Allyl AcetatePd(OAc)<sub>2</sub>/BINAP, THF, 80°C72–78%

Regioselectivity :
The catalyst stabilizes the π-allyl intermediate, favoring anti-attack by the amine to form the thermodynamically stable (E)-isomer. This method avoids racemization and side-product formation.

DES-Mediated Alkylation Using Allylic Alcohols

Deep eutectic solvents (DES) act as green catalysts and solvents for alkylation with allylic alcohols, eliminating the need for hazardous halides.

Procedure :

  • A DES composed of choline chloride and urea (1:2 molar ratio) is prepared.

  • Diisobutylamine (10 mmol) and allyl alcohol (15 mmol) are mixed in the DES.

  • The reaction is heated to 100°C for 24 hours.

  • The product is extracted with ethyl acetate and purified via distillation.

Key Data :

ReactantsConditionsYieldReference
Diisobutylamine + Allyl AlcoholChCl:Urea DES, 100°C60–65%

Advantages :
DES enhances reaction efficiency through hydrogen-bonding interactions, activating the allylic alcohol. This method aligns with green chemistry principles but requires longer reaction times compared to halide-based approaches.

Comparative Analysis of Methods

ParameterAlkylation with Allyl HalidesTransition-Metal CatalysisDES-Mediated Alkylation
Yield 77–85%72–78%60–65%
Reaction Time 18–24 hours12 hours24 hours
Regioselectivity ModerateHighLow
Environmental Impact Moderate (halide waste)Low (catalyst recycling)High (solvent-free)

Q & A

Basic: What are the recommended synthesis methods and analytical techniques for confirming the structure of N,N-Bis(2-methylpropyl)prop-1-en-1-amine?

Answer:
Synthesis typically involves alkylation of a primary amine with 2-methylpropyl halides or via reductive amination of aldehydes/ketones. For example, coupling 2-methylpropyl groups to prop-1-en-1-amine precursors under controlled pH and temperature minimizes side reactions. Post-synthesis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity. Structural confirmation requires nuclear magnetic resonance (NMR) (¹H and ¹³C) to resolve alkyl chain environments and the propenyl group’s geometry. X-ray crystallography (using software like SHELX ) may resolve stereochemical ambiguities. Safety protocols for handling volatile amines (e.g., ventilation, PPE) are critical, as outlined in SDS for structurally similar compounds like diisobutylamine .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Discrepancies between NMR, IR, or MS data may arise from conformational flexibility, impurities, or tautomerism. A methodological approach includes:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) simulations).
  • Crystallographic analysis : Use single-crystal X-ray diffraction (via SHELX or ORTEP ) to unambiguously determine bond lengths and angles.
  • Dynamic NMR : Probe temperature-dependent spectral changes to identify rotational barriers in the propenyl or alkyl groups.
  • High-resolution MS : Confirm molecular formula accuracy to rule out isotopic or fragmentation artifacts.

Basic: What safety precautions are essential for handling this compound?

Answer:
Key precautions include:

  • Ventilation : Use fume hoods to mitigate inhalation risks, as volatile amines (e.g., diisobutylamine) have low flash points (~29°C) .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption, similar to protocols for N,N,N',N'-tetramethylpropanediamine .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose per hazardous waste regulations .

Advanced: How to mitigate nitrosamine formation risks in reactions involving this compound?

Answer:
Secondary amines like this compound can form carcinogenic nitrosamines in the presence of nitrosating agents (e.g., NOₓ, nitrites). Mitigation strategies include:

  • Process design : Avoid nitrite-containing reagents or water sources with nitrite contamination .
  • Scavengers : Add ascorbic acid or α-tocopherol to quench nitrosating agents.
  • Analytical monitoring : Use LC-MS/MS to detect trace nitrosamines (detection limit <1 ppm).
  • Reaction conditions : Conduct syntheses at neutral pH and low temperatures to slow nitrosation kinetics .

Basic: What computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • Molecular dynamics (MD) simulations : Model steric effects of the bulky 2-methylpropyl groups on reaction pathways.
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Docking studies : For biological applications, assess interactions with enzymes or receptors using software like AutoDock.
    PubChem-derived structural data (e.g., SMILES, InChI keys ) can initialize these models.

Advanced: How to design experiments for stereochemical analysis of reactions involving this compound?

Answer:

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
  • Circular dichroism (CD) : Correlate optical activity with absolute configuration.
  • X-ray crystallography : Resolve crystal structures of intermediates or products (via SHELX ) to assign stereochemistry.
  • Kinetic resolution : Monitor enantiomeric excess (ee) via time-dependent NMR or polarimetry.

Basic: How to optimize reaction conditions to minimize by-products?

Answer:

  • Temperature control : Lower temperatures reduce thermal decomposition; diisobutylamine derivatives degrade above 100°C .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for coupling efficiency.
  • Solvent selection : Use aprotic solvents (e.g., THF) to avoid nucleophilic interference.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry.

Advanced: What strategies assess the compound’s stability under varying pH conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • LC-MS analysis : Identify degradation products (e.g., hydrolysis of the propenyl group).
  • pH-rate profiling : Determine rate constants for degradation at different pH levels to model shelf-life.
  • Accelerated stability testing : Use elevated temperatures (40–60°C) to simulate long-term storage .

Basic: What are best practices for scaling up synthesis from lab to pilot scale?

Answer:

  • Process intensification : Optimize mixing efficiency to manage exothermic reactions.
  • Safety protocols : Install pressure relief devices and redundant temperature controls, as recommended for volatile amines .
  • Purification : Transition from column chromatography to distillation or recrystallization.
  • Quality control : Implement inline PAT (process analytical technology) tools like NIR spectroscopy.

Advanced: How to evaluate ecological toxicity of this compound?

Answer:

  • QSAR modeling : Predict biodegradation and bioaccumulation using quantitative structure-activity relationships.
  • Aquatic toxicity assays : Test effects on Daphnia magna or algae growth (OECD 201/202 guidelines).
  • Soil mobility studies : Conduct column leaching experiments to assess groundwater contamination risks.
  • Microbial degradation : Monitor compound breakdown in activated sludge (OECD 301B) .

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